

Elucidation of the Chemical Structure of 2-Amino-6-bromobenzothiazole: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-Amino-6-bromobenzoxazole

Cat. No.: B1265573

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural elucidation of 2-Amino-6-bromobenzothiazole, a key intermediate in the synthesis of various biologically active compounds.^[1] This document details the analytical data and experimental protocols crucial for the identification and characterization of this molecule.

Chemical Structure and Properties

2-Amino-6-bromobenzothiazole is a heterocyclic compound featuring a benzothiazole core substituted with an amino group at the 2-position and a bromine atom at the 6-position.^[2] This substitution pattern imparts specific chemical properties that make it a valuable building block in medicinal chemistry.^{[1][2]}

Molecular Formula: C₇H₅BrN₂S^[3]

Molecular Weight: 229.10 g/mol ^[3]

Chemical Structure:

Caption: Chemical structure of 2-Amino-6-bromobenzothiazole.

Spectroscopic Data for Structural Confirmation

The structural elucidation of 2-Amino-6-bromobenzothiazole is primarily achieved through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

¹ H NMR Data[4]	¹³ C NMR Data[4]	
Chemical Shift (δ, ppm)	Assignment	Chemical Shift (δ, ppm)
5.44 (s, 2H)	-NH ₂	119.0
7.4-7.5 (d, 2H)	Ar-H	120.9
7.71 (s, 1H)	Ar-H	125.15
126.07		
133.1		
152.15		
167.75		

Note: Solvent used for ¹H NMR was CDCl₃ and for ¹³C NMR was DMSO-d₆.[4]

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule based on their characteristic vibrational frequencies.

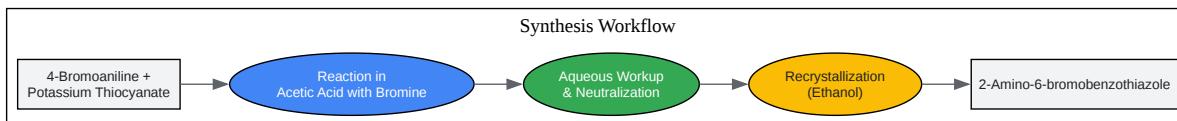
FTIR Data[\[4\]](#)

Wavenumber (cm ⁻¹)	Assignment
3315	N-H stretch (amine)
3012	Aromatic C-H stretch
1580	C=N stretch
1476	Aromatic C=C stretch
1261	C-N stretch
742	C-H bending
512	C-Br stretch

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the compound. The presence of bromine is typically indicated by a characteristic isotopic pattern (M and M+2 peaks of nearly equal intensity).

Mass Spectrometry Data


m/z	Assignment
228, 230	[M] ⁺ , [M+2] ⁺

Experimental Protocols

The synthesis and purification of 2-Amino-6-bromobenzothiazole are critical steps for obtaining reliable analytical data.

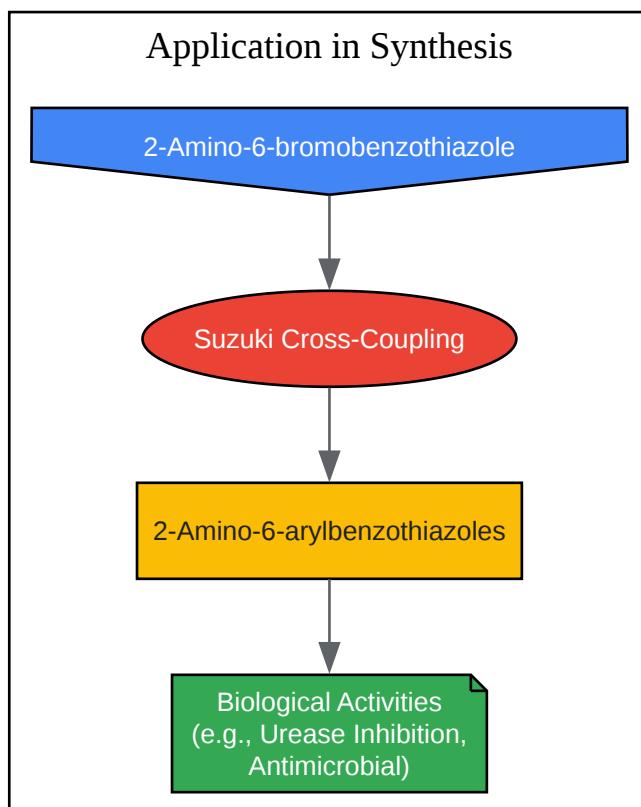
Synthesis of 2-Amino-6-bromobenzothiazole

A common synthetic route involves the reaction of 4-bromoaniline with potassium thiocyanate in the presence of bromine and acetic acid.[\[4\]](#)

[Click to download full resolution via product page](#)

Caption: General workflow for the synthesis of 2-Amino-6-bromobenzothiazole.

Detailed Protocol:


- A solution of 4-bromoaniline in acetic acid is prepared.[4]
- Potassium thiocyanate is added to the solution.[4]
- A solution of bromine in acetic acid is added dropwise to the mixture while stirring.[4]
- The reaction is stirred at room temperature for several hours and monitored by Thin Layer Chromatography (TLC).[4]
- Upon completion, the reaction mixture is poured into water.[4]
- The resulting precipitate is collected by filtration, washed with water, and then neutralized with a 10% sodium hydroxide solution.[4]
- The crude product is purified by recrystallization from ethanol to yield pure 2-Amino-6-bromobenzothiazole.[4]

Analytical Instrumentation

- NMR: Spectra are typically recorded on a 400 MHz or 500 MHz spectrometer.[4][5]
- FTIR: Spectra are recorded using KBr pellets.[4]
- MS: Mass spectra are obtained using an electrospray ionization (ESI) source.[6]

Role in Drug Discovery and Development

2-Amino-6-bromobenzothiazole serves as a versatile scaffold for the synthesis of a wide range of derivatives with potential therapeutic applications. Its derivatives have been investigated for various biological activities.

[Click to download full resolution via product page](#)

Caption: Role as a building block for biologically active molecules.

The bromine atom at the 6-position is particularly useful for introducing further diversity through cross-coupling reactions, such as the Suzuki coupling, to generate novel 2-amino-6-arylbenzothiazoles.^[7] These derivatives have shown promise as urease inhibitors and antioxidants.^[7] Furthermore, the benzothiazole core itself is a well-established pharmacophore found in compounds with antimicrobial, antitubercular, and antitumor activities.^[8]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chemimpex.com [chemimpex.com]
- 2. CAS 15864-32-1: 2-Amino-6-bromobenzothiazole | CymitQuimica [cymitquimica.com]
- 3. 2-アミノ-6-ブロモベンゾチアゾール 97% | Sigma-Aldrich [sigmaaldrich.com]
- 4. 2-Amino-6-bromobenzothiazole | 15864-32-1 [chemicalbook.com]
- 5. spectrabase.com [spectrabase.com]
- 6. Identification of 2-Amino Benzothiazoles with Bactericidal Activity against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Efficient Synthesis of 2-Amino-6-Arylbenzothiazoles via Pd(0) Suzuki Cross Coupling Reactions: Potent Urease Enzyme Inhibition and Nitric Oxide Scavenging Activities of the Products - PMC [pmc.ncbi.nlm.nih.gov]
- 8. iosrjournals.org [iosrjournals.org]
- To cite this document: BenchChem. [Elucidation of the Chemical Structure of 2-Amino-6-bromobenzothiazole: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1265573#2-amino-6-bromobenzoxazole-structure-elucidation]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com